molecular formula C11H10BrN B11878385 6-Bromo-2,7-dimethylquinoline

6-Bromo-2,7-dimethylquinoline

Cat. No.: B11878385
M. Wt: 236.11 g/mol
InChI Key: NZIOPBIUOWNEBW-UHFFFAOYSA-N
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Description

6-Bromo-2,7-dimethylquinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities . The compound this compound is characterized by the presence of bromine and two methyl groups at the 2nd and 7th positions on the quinoline ring, which can significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,7-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 2,7-dimethylquinoline using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,7-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Mechanism of Action

The mechanism of action of 6-Bromo-2,7-dimethylquinoline is largely dependent on its interaction with biological targets. The bromine and methyl groups can influence its binding affinity and specificity towards enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The exact molecular pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2,7-dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine and methyl groups can affect its electronic properties and steric interactions, making it distinct from other quinoline derivatives .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

6-bromo-2,7-dimethylquinoline

InChI

InChI=1S/C11H10BrN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3

InChI Key

NZIOPBIUOWNEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)Br

Origin of Product

United States

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